molecular formula C12H7Cl2NO4S B8485037 1-(5-(2,4-Dichlorophenoxy)-4-nitrothiophen-2-yl)ethanone

1-(5-(2,4-Dichlorophenoxy)-4-nitrothiophen-2-yl)ethanone

Cat. No.: B8485037
M. Wt: 332.2 g/mol
InChI Key: QACFCXBVJBJFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(2,4-Dichlorophenoxy)-4-nitrothiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C12H7Cl2NO4S and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7Cl2NO4S

Molecular Weight

332.2 g/mol

IUPAC Name

1-[5-(2,4-dichlorophenoxy)-4-nitrothiophen-2-yl]ethanone

InChI

InChI=1S/C12H7Cl2NO4S/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3

InChI Key

QACFCXBVJBJFHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium t-butoxide (0.30 g, 2.67 mmol) was suspended in anhydrous tetrahydrofuran (25 mL), 2,4-dichlorophenol (0.40 g, 2.43 mmol) was added and the resulting mixture was stirred at ambient temperature under nitrogen for 30 minutes. After this time, 1-(5-chloro-4-nitro-2-thienyl)ethanone (0.5 g, 2.43 mmol) was added, the resulting mixture was stirred at ambient temperature for 45 minutes, then it was poured into water (100 mL) and stirred at ambient temperature overnight. The resulting solid was collected by filtration, washed with water (2×10 mL) and dried in air. The crude product was dissolved in acetonitrile (7 mL), the resulting solution was evaporated to near dryness and the residue was triturated with diethyl ether (2 mL). The resulting solid was collected by filtration and dried in vacuo at 40° C. overnight to afford the title product as a solid (0.45 g, 55% yield). 1H NMR (300 MHz, d6-acetone) δ: 8.15 (1H, s), 7.68 (1H, d), 7.51 (2H, m), 2.45 (3H, s).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.